molecular formula C21H20FN5O2 B3020011 5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine CAS No. 2380182-17-0

5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B3020011
CAS No.: 2380182-17-0
M. Wt: 393.422
InChI Key: OOTXVHPWISQRBS-UHFFFAOYSA-N
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Description

5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Cyclization Reactions: These reactions form the pyrimidine ring structure.

    Coupling Reactions: These reactions involve the formation of carbon-carbon or carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Where reactions are carried out in batches with precise control over reaction parameters.

    Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: The compound can undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential inhibitors of specific enzymes or receptors.

    Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an anticancer or antimicrobial agent.

    Industrial Applications: It is used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of 5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine: Lacks the fluorine atom at the 5-position.

    5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridine: Has a pyridine ring instead of a pyrimidine ring.

Uniqueness

The presence of the fluorine atom at the 5-position and the specific arrangement of functional groups in 5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyrimidine gives it unique chemical and biological properties. These properties may enhance its binding affinity to specific molecular targets and improve its efficacy as a pharmaceutical agent.

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-29-17-4-2-15(3-5-17)19-18(22)20(25-14-24-19)26-10-12-27(13-11-26)21(28)16-6-8-23-9-7-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTXVHPWISQRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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